molecular formula C11H22ClN B1371671 N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride CAS No. 1177316-81-2

N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride

Cat. No.: B1371671
CAS No.: 1177316-81-2
M. Wt: 203.75 g/mol
InChI Key: ZEFZFWVYEPKVFU-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride: is a chemical compound with the molecular formula C11H22ClN and a molecular weight of 203.76 g/mol . It is a cyclohexane derivative with a cyclopropyl group and an ethyl group attached to the cyclohexane ring, and an amine group that is protonated to form the hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

  • N-cyclopropyl-4-methylcyclohexan-1-amine hydrochloride
  • N-cyclopropyl-4-propylcyclohexan-1-amine hydrochloride
  • N-cyclopropyl-4-isopropylcyclohexan-1-amine hydrochloride

Uniqueness: N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring. The presence of both cyclopropyl and ethyl groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-cyclopropyl-4-ethylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-2-9-3-5-10(6-4-9)12-11-7-8-11;/h9-12H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFZFWVYEPKVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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